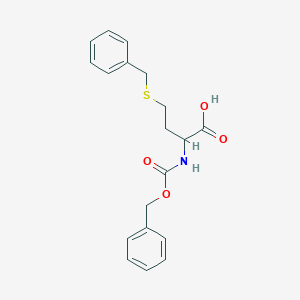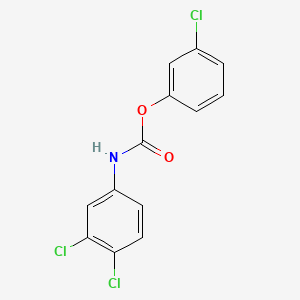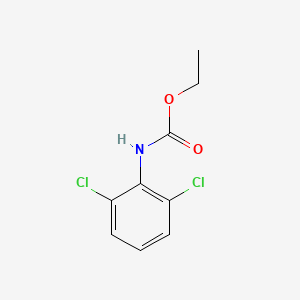
1-Tert-butyl-3,5-diphenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-3,5-diphenylbenzene is an organic compound with the molecular formula C22H22 It is characterized by a tert-butyl group attached to a benzene ring, which is further substituted with two phenyl groups at the 3 and 5 positions
Méthodes De Préparation
The synthesis of 1-Tert-butyl-3,5-diphenylbenzene typically involves Friedel-Crafts alkylation reactions. One common method includes the reaction of tert-butyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
1-Tert-butyl-3,5-diphenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl and phenyl groups can be replaced or modified using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Tert-butyl-3,5-diphenylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with specific pharmacological effects.
Mécanisme D'action
The mechanism by which 1-Tert-butyl-3,5-diphenylbenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl group and phenyl rings can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-Tert-butyl-3,5-diphenylbenzene can be compared with other similar compounds such as:
1-Tert-butyl-3,5-dimethylbenzene: This compound has methyl groups instead of phenyl groups, leading to different chemical and physical properties.
1-Bromo-2,4,6-triphenylbenzene: The presence of bromine introduces additional reactivity, particularly in substitution reactions.
3,5-Di-tert-butyl-1H-pyrazole: This compound features a pyrazole ring, offering distinct biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
79691-46-6 |
|---|---|
Formule moléculaire |
C22H22 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-tert-butyl-3,5-diphenylbenzene |
InChI |
InChI=1S/C22H22/c1-22(2,3)21-15-19(17-10-6-4-7-11-17)14-20(16-21)18-12-8-5-9-13-18/h4-16H,1-3H3 |
Clé InChI |
IZRHKQPUZVPUBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)



![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)





